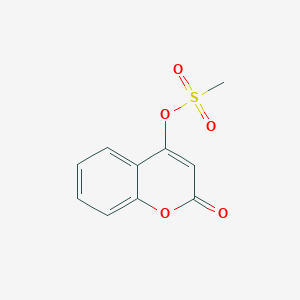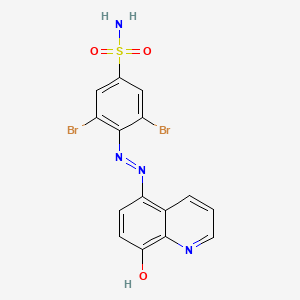
3,5-Dibromo-4-((8-hydroxy-5-quinolinyl)diazenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide is a complex organic compound with the molecular formula C15H10Br2N4O3S. It is characterized by the presence of bromine atoms, a quinoline moiety, and a sulfonamide group.
Vorbereitungsmethoden
The synthesis of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Hydrazone formation: The brominated quinoline is reacted with hydrazine to form the hydrazone derivative.
Sulfonamide formation: Finally, the hydrazone derivative is reacted with a sulfonyl chloride to form the desired sulfonamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and DNA.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Analytical Chemistry: The compound serves as a reagent in various analytical techniques, including chromatography and spectroscopy, for the detection and quantification of specific analytes.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and DNA. The quinoline moiety can intercalate into DNA, disrupting its structure and function, which is crucial for its antimicrobial and anticancer activities. Additionally, the sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide include:
3,5-dibromo-4-hydroxybenzenesulfonamide: This compound lacks the quinoline moiety and has different chemical and biological properties.
4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide:
3,5-dibromo-4-[2-(2-oxoindolin-3-ylidene)hydrazinyl]benzenesulfonamide: This compound contains an indoline moiety instead of a quinoline moiety, leading to different electronic and steric properties.
The uniqueness of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide lies in its combination of bromine atoms, quinoline moiety, and sulfonamide group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
39150-44-2 |
|---|---|
Molekularformel |
C15H10Br2N4O3S |
Molekulargewicht |
486.1 g/mol |
IUPAC-Name |
3,5-dibromo-4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H10Br2N4O3S/c16-10-6-8(25(18,23)24)7-11(17)15(10)21-20-12-3-4-13(22)14-9(12)2-1-5-19-14/h1-7,22H,(H2,18,23,24) |
InChI-Schlüssel |
LYDXIMLSHYTFLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=C(C=C(C=C3Br)S(=O)(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


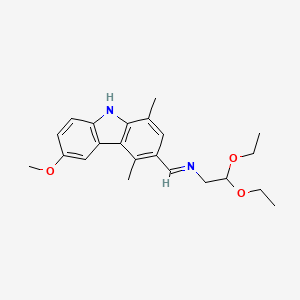
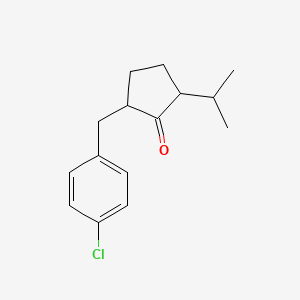
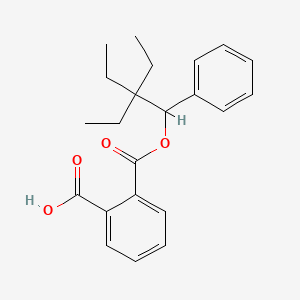
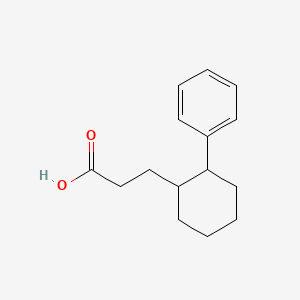
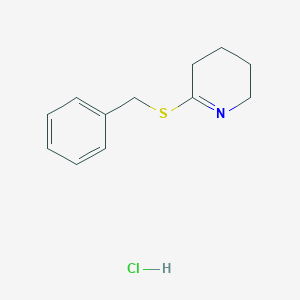
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

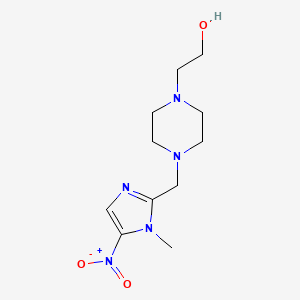
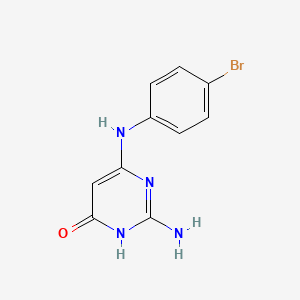
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
